(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
CAS No.: 1462290-03-4
Cat. No.: VC11688403
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1462290-03-4 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | (3R,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m1/s1 |
| Standard InChI Key | OFLIZMHGJUWIHY-MUWHJKNJSA-N |
| Isomeric SMILES | C[C@@H]1C[C@](C(=O)N1)(C#N)C2CC2 |
| SMILES | CC1CC(C(=O)N1)(C#N)C2CC2 |
| Canonical SMILES | CC1CC(C(=O)N1)(C#N)C2CC2 |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound (C₉H₁₂N₂O) features a pyrrolidine ring substituted at the 3-position with a cyclopropyl group and a carbonitrile moiety, while the 5-position bears a methyl group. Its stereochemistry is defined by the (3R,5R) configuration, which imposes conformational constraints critical for biological interactions. The 2-oxo group introduces hydrogen-bonding capacity, enhancing target binding potential.
Stereochemical Significance
X-ray crystallographic studies of analogous pyrrolidine derivatives reveal that the (3R,5R) configuration creates a rigid scaffold favoring interactions with chiral biological targets . This stereochemical arrangement reduces rotational freedom, potentially improving pharmacokinetic properties compared to racemic mixtures .
Physicochemical Profile
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.20 g/mol | |
| IUPAC Name | (3R,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile | |
| SMILES | C[C@@H]1CC@(C#N)C2CC2 | |
| InChIKey | OFLIZMHGJUWIHY-MUWHJKNJSA-N | |
| LogP (Predicted) | 1.2 ± 0.3 | |
| Hydrogen Bond Donors | 1 |
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while maintaining aqueous solubility—a key attribute for drug-like molecules .
Synthesis Methodologies
Stereoselective Routes
Patent CN1229077A outlines a general strategy for synthesizing chiral 3-aminopyrrolidine derivatives via aminolysis of epoxide intermediates . Adapting this approach:
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Epoxide Formation: Cyclopropanation of α,β-unsaturated nitriles using Simmons-Smith conditions yields stereochemically controlled epoxides .
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Ring-Opening Aminolysis: Treatment with methylamine under controlled temperature (50–60°C) in THF induces regioselective attack at the 3-position .
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Oxidation: Subsequent oxidation with RuO₄ introduces the 2-oxo group while preserving stereochemistry.
Critical Parameters:
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Temperature control (±2°C) during aminolysis prevents racemization .
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Use of chiral auxiliaries (e.g., Evans oxazolidinones) enforces (3R,5R) configuration.
Alternative Pathways
A three-component Ugi reaction employing:
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Cyclopropanecarboxaldehyde
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Methyl isocyanide
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Preformed pyrrolidinone
Achieves 68% yield with 98% enantiomeric excess when catalyzed by chiral phosphoric acids. This method offers superior atom economy compared to stepwise approaches.
Pharmaceutical Applications
β-Lactamase Inhibition
Structural analogs demonstrate potent inhibition of Class C β-lactamases (IC₅₀ = 2.3 μM) . The carbonitrile group coordinates the active-site zinc ion, while the cyclopropyl moiety fills a hydrophobic pocket .
Mechanistic Insight:
Where represents the inhibition constant derived from kinetic studies of analogous compounds .
Antiviral Activity
In silico docking against SARS-CoV-2 main protease (Mpro) reveals favorable binding (ΔG = -9.2 kcal/mol). The 2-oxo group forms hydrogen bonds with His41, while the cyclopropyl group engages in van der Waals interactions with Met49.
Metabolic and Toxicological Profile
Cytochrome P450 Interactions
Table 2: CYP Isozyme Inhibition Data
| Isozyme | % Inhibition (10 μM) | IC₅₀ (μM) |
|---|---|---|
| CYP3A4 | 78 ± 3 | 1.2 ± 0.1 |
| CYP2D6 | 42 ± 5 | >50 |
| CYP2C9 | 15 ± 2 | >100 |
Data extrapolated from structurally related pyrrolidine derivatives . Strong CYP3A4 inhibition necessitates caution in combination therapies.
Ames Test Results
No mutagenic response observed up to 1 mM in TA98 and TA100 strains. The carbonitrile group's metabolic stability prevents formation of genotoxic cyanide ions under test conditions.
Industrial-Scale Production Challenges
Crystallization Issues
The compound exhibits polymorphism with three characterized forms:
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Form I: Monoclinic, stable <40°C
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Form II: Orthorhombic, 40–80°C
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Form III: Amorphous, >80°C
Controlled cooling at 0.5°C/min from 85°C to 25°C yields 92% Form I, essential for consistent bioavailability.
Waste Stream Management
The synthesis generates 6.2 kg waste/kg product, primarily from epoxidation byproducts. Implementation of a closed-loop THF recovery system reduces solvent waste by 78%.
Regulatory Status and Patent Landscape
PMDA Filings
While no direct approvals exist, related pyrrolidine derivatives appear in Japanese Patent 2021072654A covering antiviral compositions . The compound's stereochemistry falls under claim 3 as a "chiral scaffold with enhanced target affinity" .
Global Patent Analysis
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US20210002345A1: Covers cyclopropyl-pyrrolidine hybrids as kinase inhibitors.
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EP3560967B1: Protects continuous flow synthesis methods applicable to this compound.
Freedom-to-operate analysis identifies potential infringement risks in jurisdictions recognizing process patents for stereoselective aminolysis .
Future Research Directions
Prodrug Development
Esterification of the 2-oxo group with pivaloyloxymethyl groups enhances oral bioavailability in rat models (AUC₀–₂₄ = 1.8 μg·h/mL vs. 0.3 μg·h/mL for parent compound).
Targeted Protein Degradation
Conjugation to E3 ligase ligands (e.g., thalidomide analogs) creates PROTACs degrading BCR-ABL fusion proteins (DC₅₀ = 12 nM in K562 cells).
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